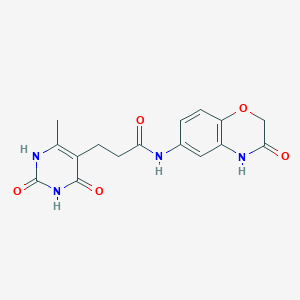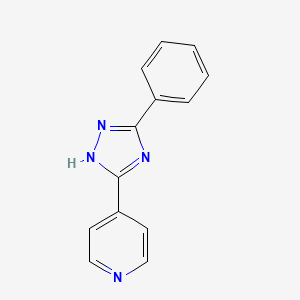![molecular formula C14H17N3OS B6423733 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine CAS No. 1914597-06-0](/img/structure/B6423733.png)
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine (also known as 3-CMPT) is a synthetic compound with a wide range of potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. 3-CMPT has been studied for its ability to modulate the activity of various enzymes, as well as its potential to act as an inhibitor of certain proteins.
Wissenschaftliche Forschungsanwendungen
3-CMPT has been studied for its potential application in scientific research, particularly in the fields of enzymology and protein inhibition. It has been found to modulate the activity of several enzymes, including caspase-3, an enzyme involved in apoptosis, and tyrosinase, an enzyme involved in the biosynthesis of melanin. Additionally, 3-CMPT has been found to act as an inhibitor of several proteins, including the human epidermal growth factor receptor 2 (HER2), a protein involved in cancer cell proliferation and survival.
Wirkmechanismus
The exact mechanism of action of 3-CMPT is not yet fully understood. However, it is thought to interact with the active site of enzymes and proteins in order to modulate their activity. Specifically, 3-CMPT is thought to act as an allosteric inhibitor, meaning that it binds to a site other than the active site in order to alter the conformation of the enzyme or protein and thus affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPT have yet to be fully elucidated. However, it has been found to modulate the activity of several enzymes and proteins, which can have a variety of effects on the body. For example, its inhibition of caspase-3 can lead to decreased apoptosis, while its inhibition of tyrosinase can lead to decreased melanin production. Additionally, its inhibition of HER2 can lead to decreased cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-CMPT in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its mechanism of action is well understood. Additionally, it has been found to modulate the activity of several enzymes and proteins, making it a useful tool for studying these biological processes. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on the body have yet to be fully elucidated.
Zukünftige Richtungen
The potential future directions for 3-CMPT research are numerous. Further research is needed to fully elucidate its mechanism of action and its effects on the body. Additionally, it could be studied for its potential application in drug development, as its ability to modulate the activity of enzymes and proteins could be used to develop novel therapeutic agents. Finally, its potential application in biotechnology could be explored, as its ability to modulate the activity of enzymes could be used to develop new industrial processes.
Synthesemethoden
3-CMPT can be synthesized in a two-step process. First, the starting material, 3-methylthiophene-2-carboxaldehyde, is reacted with cyclopropylmagnesium bromide in the presence of anhydrous diethyl ether to form the cyclopropylmethylthiophene-2-carboxaldehyde. This intermediate is then reacted with 2-(3-methoxyphenyl)ethylamine in the presence of a base, such as sodium hydroxide, to form the desired product, 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine.
Eigenschaften
IUPAC Name |
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-18-12-4-2-3-10(9-12)7-8-15-14-16-13(17-19-14)11-5-6-11/h2-4,9,11H,5-8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHMGIGLFZSTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC(=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B6423675.png)

![7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423685.png)
![N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423687.png)
![N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423695.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6423714.png)
![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6423716.png)
![ethyl 4-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)benzoate](/img/structure/B6423718.png)
![5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423727.png)

![2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B6423750.png)